,3,4,5,6-Pentafluorobenzyl bromide is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and electronic materials.
,3,4,5,6-Pentafluorobenzyl bromide can be used as a precursor for the synthesis of fluorinated aromatic compounds, which are valuable materials in organic electronics and optoelectronic applications due to their unique electrical and optical properties.
,3,4,5,6-Pentafluorobenzyl bromide can be a useful tool for introducing a pentafluorobenzyl group into biomolecules for studying their properties and potential applications in drug discovery.
2,3,4,5,6-Pentafluorobenzyl bromide is a chemical compound with the formula C7H2BrF5. It is characterized by a benzyl group substituted with five fluorine atoms and a bromine atom. This compound appears as a yellow liquid and is odorless. Its physical properties include a melting point of approximately 19 °C and a boiling point ranging from 174 to 175 °C at standard atmospheric pressure. Due to its unique structure, it exhibits significant reactivity and is classified as hazardous, causing severe skin burns and eye damage upon contact .
PFG-Br is a corrosive and lachrymatory (tear-inducing) compound []. It can irritate skin, eyes, and respiratory system upon contact or inhalation [].
The synthesis of 2,3,4,5,6-Pentafluorobenzyl bromide typically involves the halogenation of pentafluorotoluene. This process can be achieved through various methods:
These methods yield the desired compound with varying efficiencies depending on conditions such as temperature and solvent choice .
2,3,4,5,6-Pentafluorobenzyl bromide has several applications:
Several compounds share structural characteristics with 2,3,4,5,6-Pentafluorobenzyl bromide. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Pentafluorotoluene | Benzene ring with five fluorines | Lacks bromine; used primarily as a precursor |
Bromomethylpentafluorobenzene | Similar structure but varies in substituents | Contains only one bromine; less versatile |
Pentafluorobenzyl chloride | Chlorine instead of bromine | Generally less reactive than the bromide |
1-Bromo-2-fluorobenzene | One fluorine atom on benzene | Less fluorinated; different reactivity profile |
The unique feature of 2,3,4,5,6-Pentafluorobenzyl bromide lies in its extensive fluorination combined with the presence of a bromine atom, making it particularly effective as a derivatization agent compared to its less halogenated analogs .
Electron capture gas chromatography (EC-GC) relies on compounds with high electron affinity to achieve low detection limits. PFBBr’s derivatization capability introduces electron-capturing pentafluorobenzyl (PFB) groups into target analytes, making them exceptionally responsive to electron capture detection. For example, PFBBr converts short-chain fatty acids into PFB esters, which exhibit detection limits as low as 0.10–0.20 μg/mL in GC-ECD systems [1] [2]. This derivatization is critical for analyzing trace organic pollutants in environmental samples, such as phenols in wastewater (as mandated by US EPA Method 604) [1].
The mechanism of electron capture enhancement stems from the electronegative fluorine atoms in the PFB group, which stabilize negative ions formed during detector operation. This property is particularly advantageous for analyzing volatile fatty acids (VFAs) in complex matrices like asphalt or biological fluids. A study demonstrated that PFBBr-derivatized acetic acid in asphalt samples achieved a 10-fold improvement in signal-to-noise ratio compared to underivatized analogs [3].
Table 1: Detection Limits of PFBBr-Derivatized Analytes in EC-GC
Analyte | Matrix | Detection Limit (μg/mL) | Source |
---|---|---|---|
Acetic acid | Asphalt | 0.15 | [3] |
Phenol | Wastewater | 0.12 | [1] |
Propionic acid | Biological fluids | 0.18 | [4] |
The derivatization process is optimized through ion-paired extraction, where PFBBr reacts with analytes in the presence of phase-transfer catalysts like 18-crown-6. This method simultaneously extracts and derivatizes target compounds, reducing artifact formation and improving recovery rates [1].
Incorporating PFB groups via PFBBr derivatization significantly enhances mass spectrometric sensitivity, particularly in negative-ion chemical ionization (NICI) modes. The PFB moiety increases ionization efficiency by stabilizing negative charges through resonance effects. For instance, PFB derivatives of phenols exhibit 3.3–61 times higher sensitivity in NICI-MS compared to trimethylsilyl (TMS) derivatives in electron ionization (EI) modes [5]. This allows instrumental detection limits as low as 2.6–290 fg for chlorophenols in environmental samples [5].
Recent advancements in GC-EI-MS platforms have further validated PFBBr’s utility. A 2024 study demonstrated that PFB esters of fatty acids (C2–C24) achieved quantitation limits of 0.1–5.0 nM in murine plasma, rivaling traditional chemical ionization (CI) methods [4]. The PFB group’s stability under EI conditions also enables robust fragmentation patterns, aiding structural elucidation.
Mechanistic Insight:
The PFB group’s electronegativity enhances ion formation in both EI and CI modes. In NICI, the PFB ester’s high electron affinity facilitates electron capture, generating abundant [M−PFB]⁻ ions. This specificity reduces background interference, enabling precise quantitation of trace analytes in biological matrices like liver perfusates [2] [4].
Multidimensional GC (GC×GC) systems benefit from PFBBr’s ability to modulate analyte volatility and polarity. Derivatizing carboxylic acids with PFBBr reduces their polarity, allowing separation on nonpolar primary columns (e.g., DB-5MS) followed by polar secondary columns (e.g., DB-WAX). This approach resolves co-eluting peaks in complex mixtures, such as short-chain fatty acids in fecal samples [4].
A notable application involves coupling PFBBr derivatization with comprehensive two-dimensional GC (GC×GC-TOFMS). For example, PFB esters of C2–C6 carboxylic acids in airborne particulate matter were resolved with a peak capacity of >1,000, enabling identification of over 30 isomers in a single run [6]. The derivatization also improves thermal stability, preventing degradation during extended chromatographic cycles.
Hyphenated systems integrating PFBBr derivatization with ion mobility spectrometry (IMS) or high-field asymmetric waveform ion mobility spectrometry (FAIMS) are emerging as powerful tools for analyzing complex biological samples. PFB derivatives’ uniform charge distribution and high mobility shift coefficients enable precise separation of isomers.
A 2023 method combined headspace solid-phase microextraction (HS-SPME) with PFBBr derivatization and GC-FAIMS-MS to quantify aldehydes in automotive exhaust. The PFB-oxime derivatives achieved a 92% reduction in matrix interference compared to underivatized analytes, with detection limits of 0.1–1.2 ng/m³ [6]. Similarly, PFBBr-derivatized fatty acids in breath samples were analyzed using GC-IMS, resolving C3–C5 isomers with collision cross-section differences of <2% [4].
Future Directions:
Ongoing research focuses on coupling PFBBr derivatization with ultrahigh-resolution MS and machine learning-driven mobility prediction models. These advancements aim to decode complex metabolomic profiles, such as dysregulated fatty acids in renal injury models [4].
Corrosive;Irritant